molecular formula C12H15BFNO3 B1437063 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid CAS No. 874219-43-9

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Cat. No. B1437063
M. Wt: 251.06 g/mol
InChI Key: NOYBFSLBXRVANN-UHFFFAOYSA-N
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Description

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C12H15BFNO3 . It has a molecular weight of 251.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BFNO3/c14-11-7-9 (6-10 (8-11)13 (17)18)12 (16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Molecular Architecture

  • A study described the synthesis of highly biologically active bisbenzoxaboroles and their fluorine analogs, leading to the synthesis of their phenylboronic acids analogs, including structures similar to "3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid". These compounds showcased unique molecular architectures as determined by X-ray measurements, indicating potential applications in material science and molecular engineering (Adamczyk-Woźniak et al., 2013).

Antifungal Applications

  • Investigation into 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue, which may share structural similarities with "3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid", revealed significant antifungal activity against several filamentous fungi. This suggests potential applications in developing new antifungal agents (Wieczorek et al., 2014).

Material Science and Sensor Development

  • Research on phenyl boronic acids grafted to polyethylene glycol-wrapped single-walled carbon nanotubes, which could be structurally related to "3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid", demonstrated applications in optical modulation. These compounds could be used in the development of sensors, particularly for saccharide recognition, showcasing their potential in material science and sensor technology (Mu et al., 2012).

Organic Synthesis

  • Another study focused on the synthesis of fluorine-18 labeled inhibitors of GABA reuptake, where compounds structurally related to "3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid" were synthesized. This highlights the compound's potential utility in organic synthesis and radiopharmaceutical development (Kilbourn et al., 1990).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[3-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYBFSLBXRVANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660216
Record name [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

CAS RN

874219-43-9
Record name [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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